

Targets and Mechanism of Action

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Compound Focus: BMS-690154

Cat. No.: S1802554

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BMS-690514 is a pyrrolotriazine-based small molecule that acts as a **pan-inhibitor of receptor tyrosine kinases** [1]. Its primary mechanism involves blocking the activity of:

- **Epidermal Growth Factor Receptor (EGFR/ErbB) Family:** Potently inhibits HER1 (EGFR), HER2, and HER4 [2] [3].
- **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):** A critical mediator of angiogenesis [2].

By binding to these receptors, BMS-690514 halts the signaling cascades that drive tumor cell proliferation and survival, inhibits the process of angiogenesis (formation of new blood vessels to supply the tumor), and can directly induce tumor cell death [1]. This dual attack on both the tumor cells and their supporting environment gives it significant antitumor and antiangiogenic activities [3].

Quantitative Inhibition Profile

The table below summarizes the potency (IC50 values) of BMS-690514 against its primary kinase targets.

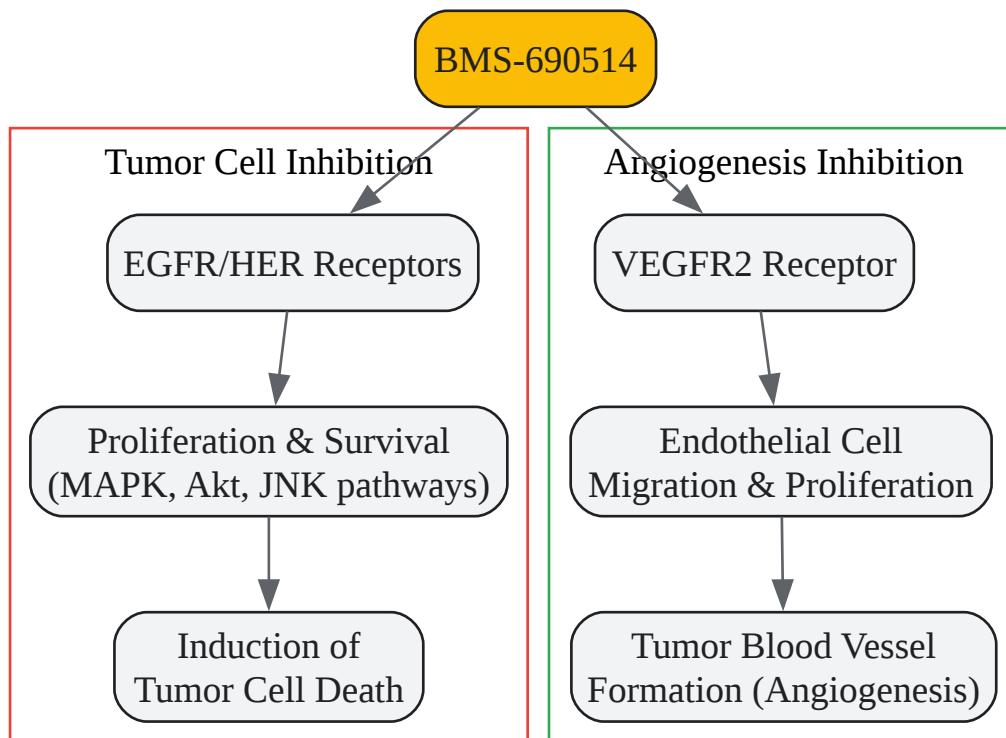
Target Kinase	IC50 (nM)	Primary Role in Cancer
EGFR (HER1)	5 [2] [3]	Tumor cell proliferation and survival
HER2	19 - 20 [2] [3]	Tumor cell proliferation and survival
VEGFR2	50 [2] [3]	Angiogenesis (blood vessel formation)

Target Kinase	IC50 (nM)	Primary Role in Cancer
Flt-3	110 [2]	Hematologic malignancies
Lck	220 [2]	T-cell signaling

Impact on Signaling Pathways and Cellular Processes

The inhibition of EGFR/HER and VEGFR2 receptors by BMS-690514 disrupts several critical downstream signaling pathways inside the cell, principally the **MAPK, Akt, and JNK pathways** [2] [3]. This disruption blocks signals for DNA synthesis and cell proliferation, leading to potent antitumor effects.

The diagram below illustrates how BMS-690514 simultaneously targets tumor proliferation and angiogenesis.



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Key Experimental Findings

Preclinical studies provide evidence for the efficacy of BMS-690514:

- **In Vitro (Cell-based assays):** The compound is highly effective against non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations (exon 19 deletion) and tumor cell lines with HER2 gene amplification (breast and gastric cancers), inhibiting their proliferation at low nanomolar concentrations (IC50 values of 2-60 nM) [3].
- **In Vivo (Animal models):** BMS-690514 demonstrates efficacy in a broad spectrum of human tumor xenograft models grown in mice. At well-tolerated doses, it inhibits both tumor cell proliferation and tumor blood flow [3].

Preclinical Pharmacokinetics

BMS-690514 shows good oral bioavailability in mice (78%) and rats (100%), though it is lower in monkeys (8%) and dogs (29%) [3]. It is metabolized through multiple pathways, including P450-mediated oxidation and glucuronidation [3]. A notable characteristic is its ability to cross the blood-brain barrier, with a brain-to-plasma ratio of approximately 1 in rats [3].

Conclusion

In summary, BMS-690514 is a multi-targeted tyrosine kinase inhibitor that simultaneously disrupts tumor cell growth signals and blocks angiogenesis. Its potent activity against key oncogenic drivers supported its investigation in clinical trials for advanced solid tumors, including non-small cell lung cancer and breast cancer [4] [3].

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References

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